molecular formula C22H32FNO2 B560181 Glucagon receptor antagonists 2 CAS No. 202917-18-8

Glucagon receptor antagonists 2

Cat. No. B560181
CAS RN: 202917-18-8
M. Wt: 361.501
InChI Key: OINVVPOIGFSNHM-VLIAUNLRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucagon receptor antagonists are novel molecules developed for the treatment of type 1 and type 2 diabetes . They function by inhibiting the interaction between glucagon and its receptor, which is essential in glucose homeostasis . This inhibition controls hepatic glucose overproduction, a common issue in diabetes .


Synthesis Analysis

The synthesis of glucagon receptor antagonists involves careful deduction and knowledge of specific positions in glucagon that bear structural and functional determinants of either binding or transduction . Multiple-site replacement analogs of glucagon have been designed and synthesized .


Molecular Structure Analysis

The glucagon receptor (GCGR) is a member of the secretin-like (class B) family of G-protein-coupled receptors (GPCRs) in humans . It contains a globular N-terminal extracellular domain (ECD) defined by three conserved disulphide bonds and a 7 transmembrane (7 TM) domain .


Chemical Reactions Analysis

Glucagon receptor antagonists indirectly put focus on glucagon’s potential role in lipid metabolism, as individuals treated with these antagonists showed dyslipidemia and increased hepatic fat . Glucagon stimulates gluconeogenesis and glycogenolysis through the glucagon receptor, thereby counteracting the role of insulin in the regulation of glucose homeostasis .


Physical And Chemical Properties Analysis

Glucagon receptor antagonists-2 has a molecular formula of C22H30FNO2 and a molecular weight of 359.49 . It appears as a white to off-white solid .

Scientific Research Applications

  • Diabetes Treatment : Small molecule GCGRAs are pursued as potential treatments for diabetes due to their role in repressing hepatic glucose production and reducing blood glucose levels (Filipski, 2015). Some GCGRAs have entered human clinical trials, indicating their advanced stage of development in this field.

  • Effects on Liver Fat in Type 2 Diabetes : LY2409021, a novel glucagon receptor antagonist, was studied for its association with changes in hepatic fat in patients with type 2 diabetes. This research is vital for understanding the safety variables and benefit-risk profile of GCGRAs in chronic use for diabetes (Guzman et al., 2017).

  • Glucose Production in Humans : The glucagon receptor antagonist Bay 27–9955 was shown to significantly affect plasma glucose concentrations and rates of glucose production in response to hyperglucagonaemia in humans (Petersen & Sullivan, 2001). This suggests potential applications in managing glucose levels in diabetes.

  • In Vitro and In Vivo Data : A survey of small molecule GCGRAs patents revealed diverse structural motifs with potent in vitro antagonism and intriguing in vivo activity in preclinical models of type 2 diabetes (Shen, Lin, & Parmee, 2011).

  • Therapeutic Potential in Type 2 Diabetes and Intestinal Disorders : Proglucagon-derived peptides, including glucagon-like peptide (GLP)-1 and GLP-2 receptor agonists, show promise in the treatment of type 2 diabetes and certain intestinal disorders (Sinclair & Drucker, 2005).

  • Insulin Secretion and Glucose Homeostasis : Research on peptide-based glucagon receptor antagonists in mice indicates their safety and effectiveness in treating type 2 diabetes by influencing insulin secretion and glucose homeostasis (Franklin, O’Harte, & Irwin, 2014).

Mechanism of Action

Glucagon receptor antagonists work by inhibiting the interaction between glucagon and its receptor. This prevents the inadequate suppression of hepatic glucose production during type 2 diabetes . Glucagon receptor signaling rapidly increases hepatic glycogenolysis via a signaling cascade involving the canonical cAMP–PKA pathway .

Future Directions

The use of novel somatostatin receptor 2 antagonists (SSTR2a) may resolve some of the dysfunction in glucagon counterregulation in diabetes, which could help to reduce the burden of treatment-induced hypoglycemia . Investigating pharmacogenomics of current antidiabetic drugs in greater depth, accumulating definite clinical evidence, and developing more drugs according to new targets for diabetes are necessary in the future .

properties

IUPAC Name

5-fluoro-2-[(4S)-3-[(1R)-1-hydroxyethyl]-2,6-di(propan-2-yl)-5-propyl-1,4-dihydropyridin-4-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32FNO2/c1-7-8-17-20(16-10-9-15(23)11-18(16)26)19(14(6)25)22(13(4)5)24-21(17)12(2)3/h9-14,20,24-26H,7-8H2,1-6H3/t14-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINVVPOIGFSNHM-VLIAUNLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(NC(=C([C@H]1C2=C(C=C(C=C2)F)O)[C@@H](C)O)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glucagon receptor antagonists 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.